1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane
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Overview
Description
3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[222]OCTANE is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure with a benzoyloxy group and a benzyl group attached to a bicyclic azoniabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE typically involves multiple steps, starting from readily available precursors. One common method involves the quaternization of a bicyclic amine with a benzyl halide, followed by esterification with benzoyl chloride. The reaction conditions often require the use of organic solvents such as acetonitrile or dichloromethane and may involve catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzoyloxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the benzyl group can enhance lipophilicity and facilitate membrane penetration. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar bicyclic structure but different functional groups.
2-Oxabicyclo[2.2.2]octane: Another bicyclic compound with an oxygen atom in the ring, used as a bioisostere of the phenyl ring.
Uniqueness
3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyloxy and benzyl groups allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H24NO2+ |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(1-benzyl-1-azoniabicyclo[2.2.2]octan-3-yl) benzoate |
InChI |
InChI=1S/C21H24NO2/c23-21(19-9-5-2-6-10-19)24-20-16-22(13-11-18(20)12-14-22)15-17-7-3-1-4-8-17/h1-10,18,20H,11-16H2/q+1 |
InChI Key |
LZGYZCVOKCGYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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